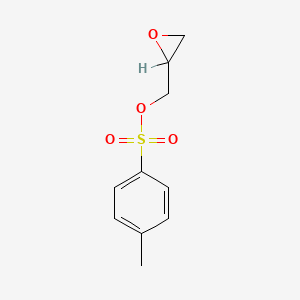

Glycidyl 4-toluenesulfonate

説明

Contextualization within Epoxide Chemistry and Sulfonate Ester Reactivity

The chemical behavior of Glycidyl (B131873) 4-toluenesulfonate is fundamentally dictated by its two key functional groups: the epoxide and the p-toluenesulfonate (tosylate) ester.

Epoxide Chemistry: Epoxides, or oxiranes, are three-membered cyclic ethers that possess significant ring strain. ethz.ch This strain makes them susceptible to ring-opening reactions by a wide array of nucleophiles, including amines, alcohols, and thiols. In the case of GTS, this reactivity allows for the introduction of a glycidyl moiety into various molecular scaffolds. The reaction mechanism typically involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a new covalent bond and a secondary hydroxyl group. ethz.ch Under basic or neutral conditions, the attack preferentially occurs at the less substituted carbon atom of the epoxide. ethz.ch

Sulfonate Ester Reactivity: The tosylate group is a derivative of p-toluenesulfonic acid, a strong organic acid. preprints.org This makes the tosylate anion a very stable species and an excellent leaving group in nucleophilic substitution reactions. The presence of the tosylate group in GTS provides a second reactive site, allowing it to act as an electrophile in a manner similar to alkyl halides. This dual reactivity is a key feature that distinguishes GTS from simple epoxides or sulfonate esters.

Significance in Contemporary Organic Synthesis and Material Science

The unique structural attributes of Glycidyl 4-toluenesulfonate have established it as a valuable tool in both organic synthesis and material science.

In organic synthesis , GTS serves as a versatile building block for the construction of complex molecules. chemimpex.comnetascientific.com Its ability to undergo nucleophilic substitution at two different sites allows for the synthesis of a diverse range of derivatives. For instance, it is employed in the preparation of chiral intermediates, which are crucial for the development of new pharmaceutical agents. netascientific.comchemimpex.com The regioselective nature of its reactions enables chemists to create intricate molecular architectures with high precision. chemimpex.comchemimpex.com Furthermore, GTS is utilized as a reagent in displacement, addition, and ring-opening reactions, highlighting its broad utility in synthetic chemistry. chemicalbook.com It has also been used in the development of chiral HPLC methods for screening asymmetric epoxidation processes. chemicalbook.com

In the realm of material science , this compound is a key component in the formulation of advanced polymeric materials. chemimpex.com It functions as a modifier for epoxy resins, enhancing their mechanical properties and thermal stability. chemimpex.com The introduction of GTS into polymer chains can introduce reactive sites, making it an effective cross-linking agent in coatings, adhesives, and sealants. chemimpex.com This is particularly valuable in industries such as automotive and aerospace, where materials with superior adhesion, flexibility, and durability are required. chemimpex.com Its application extends to the surface modification of materials to improve compatibility and performance, for example, in the electronics industry. chemimpex.com

Evolution of Research Perspectives on this compound

Research interest in this compound has evolved from its initial use as a reactive intermediate to its current status as a sophisticated tool for creating functional molecules and materials. Early research likely focused on understanding its fundamental reactivity, stemming from the well-established chemistries of epoxides and sulfonate esters.

Over time, the focus has shifted towards harnessing its bifunctionality for specific applications. The recognition of its utility in synthesizing chiral compounds has propelled its use in medicinal chemistry and drug development. chemimpex.comnetascientific.com More recently, the emphasis has expanded to include its role in material science, where the ability to tailor polymer properties is of paramount importance. chemimpex.com The development of more efficient and selective synthetic methods involving GTS continues to be an active area of research. For example, processes have been developed for its preparation from glycidol (B123203) and p-toluenesulfonyl chloride. google.comresearchgate.net This ongoing research ensures that this compound will remain a relevant and valuable compound in the ever-advancing field of chemical science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

oxiran-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXXYIGRPAZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867977 | |

| Record name | (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-81-2 | |

| Record name | Glycidyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6746-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL TOSYLATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Reaction Mechanisms and Transformational Chemistry

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The three-membered epoxide ring in glycidyl (B131873) 4-toluenesulfonate is strained and susceptible to ring-opening by various nucleophiles. These reactions are governed by principles of regioselectivity and stereospecificity, which can be influenced by reaction conditions.

The ring-opening of the epoxide in glycidyl tosylate can proceed via two main pathways, depending on the reaction conditions (acidic or basic/neutral).

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. The nucleophile attacks the less substituted carbon atom (C3) of the epoxide ring, which is sterically more accessible. This results in the formation of a secondary alcohol at C2. This pathway is generally favored for most nucleophiles.

Under acidic conditions , the epoxide oxygen is first protonated, forming a better leaving group. The reaction then proceeds with the nucleophile attacking the more substituted carbon atom (C2), which can better stabilize the developing positive charge. This leads to the formation of a primary alcohol at C3.

The SN2 attack is stereospecific, resulting in an inversion of configuration at the center of attack. For example, if starting with (R)-glycidyl tosylate, nucleophilic attack at C3 under basic conditions will lead to a product with an (R) configuration at the newly formed stereocenter (C2).

A study involving the reaction of glycidyl derivatives with amino acid derivatives highlighted the high selectivity for the formation of specific regioisomers based on the initial nucleophilic attack. nih.gov For instance, the cobalt-catalyzed addition of electron-rich anilines to the epoxide functionality proceeds selectively, leading to the formation of specific amino alcohols. nih.gov

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily react with epoxides. In the case of glycidyl tosylate, these reagents preferentially attack the terminal carbon (C3) of the epoxide ring in an SN2 fashion, leading to the formation of a secondary alcohol after workup. The high reactivity of these organometallic reagents generally ensures that the epoxide opening is the primary reaction pathway, especially at low temperatures, leaving the tosylate group intact for subsequent transformations.

Hydride donors, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), can also open the epoxide ring. LiAlH₄ is a powerful reducing agent that attacks the less hindered carbon (C3), yielding 1-tosyloxy-propan-2-ol. The choice of hydride reagent and reaction conditions is crucial to control the selectivity between epoxide reduction and potential reduction of the tosylate group, although the latter is generally resistant to hydride attack under standard conditions.

Table 1: Regioselectivity in Epoxide Ring-Opening of Glycidyl Tosylate

| Reagent Type | Reaction Conditions | Site of Attack | Product Type |

|---|---|---|---|

| Basic/Neutral Nucleophiles (e.g., RO⁻, CN⁻) | Basic/Neutral | C3 (less substituted) | Secondary Alcohol |

| Acidic Nucleophiles (e.g., HBr) | Acidic | C2 (more substituted) | Primary Alcohol |

| Organometallic Reagents (e.g., CH₃MgBr) | Aprotic Ether | C3 (less substituted) | Secondary Alcohol |

Carboxylates and amines are common nucleophiles used to functionalize molecules via epoxide opening. In reactions with glycidyl tosylate under basic conditions, both types of nucleophiles attack the terminal carbon (C3) of the epoxide.

Amine Reactivity : Primary and secondary amines react with glycidyl tosylate to yield amino alcohols. For example, the reaction with dimethylamine (B145610) results in the formation of 1-(dimethylamino)-3-(tosyloxy)propan-2-ol. This reaction is fundamental in the synthesis of various biologically active molecules and polymer functionalization.

Carboxylate Reactivity : Carboxylate anions, typically used as their sodium or potassium salts, open the epoxide ring to form a hydroxy ester. This reaction provides a route to multifunctional compounds containing both hydroxyl and ester groups.

In a study focused on the reaction of glycidyl derivatives with amino acids, it was demonstrated that either the carboxylic acid or the amino functionality could serve as the initial nucleophile, leading to different regioisomers. nih.gov The competition between these nucleophilic centers can be controlled to achieve selective transformations. nih.gov

Substitution Reactions Involving the Tosylate Leaving Group

The tosylate (p-toluenesulfonate) group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. masterorganicchemistry.com This property allows for facile nucleophilic substitution reactions at the C1 carbon of glycidyl tosylate.

The displacement of the tosylate group typically proceeds via an SN2 mechanism. chemistrysteps.com This involves a backside attack by a nucleophile on the carbon atom bonded to the tosylate group, leading to an inversion of configuration at this center. The reaction is favored by strong nucleophiles and polar aprotic solvents.

The alcohol functionality of a molecule can be converted into a tosylate, which then acts as a good leaving group for substitution reactions. khanacademy.org The process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). chemistrysteps.comkhanacademy.org The resulting tosylate can then be displaced by a wide range of nucleophiles. chemistrysteps.comreddit.com Given that glycidyl tosylate already possesses this activated group, it is primed for such substitution reactions without the need for a prior activation step.

The SN2 displacement of the tosylate group provides a powerful method for introducing a wide variety of functional groups at the C1 position, generating a library of functionalized glycidyl derivatives. nih.govnih.gov The epoxide ring typically remains intact during these reactions, provided that a non-nucleophilic base is used and the reaction temperature is controlled.

This strategy has been effectively used in polymer chemistry. Copolymers containing glycidyl tosylate units can be synthesized and then subjected to post-polymerization modification. nih.govresearchgate.netresearchgate.net Various nucleophiles, such as amines, azides, or thiols, can be introduced by displacing the tosylate group, allowing for the creation of functionalized polyethers that are not accessible through conventional polymerization methods. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Substitution on Glycidyl 4-toluenesulfonate

| Nucleophile | Reagent Example | Product (Functional Group Introduced) |

|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | 1-azido-2,3-epoxypropane |

| Iodide | Sodium Iodide (NaI) | Epibromohydrin |

| Thiolate | Sodium Thiophenoxide (PhSNa) | 1,2-epoxy-3-(phenylthio)propane |

| Amine | Dimethylamine ((CH₃)₂NH) | 1-(dimethylamino)-2,3-epoxypropane |

This dual reactivity makes this compound a versatile intermediate for synthesizing complex molecules, as one functional group can be reacted selectively while leaving the other available for subsequent transformations.

Intramolecular Cyclization and Rearrangement Processes

This compound serves as a versatile substrate in advanced organic synthesis, particularly in reactions that construct complex molecular frameworks through intramolecular pathways. The inherent reactivity of the epoxide ring, combined with the excellent leaving group ability of the tosylate moiety, facilitates a range of cyclization and rearrangement reactions. These transformations are pivotal in the stereocontrolled synthesis of polycyclic and architecturally complex molecules.

The intramolecular Friedel-Crafts reaction is a powerful method for forming carbon-carbon bonds and constructing cyclic systems, particularly those containing aromatic rings. rsc.orgchemicalbook.com In the context of glycidyl ether derivatives, which are structurally analogous to this compound, this reaction provides a strategic approach to synthesizing polycyclic natural product-like molecules. The acid-catalyzed activation of the epoxide ring generates an electrophilic species that can be attacked by a tethered electron-rich aromatic ring.

A key example of this strategy is the p-toluenesulfonic acid (PTSA) catalyzed intramolecular Friedel-Crafts epoxy-arene cyclization of 1-tetralone-derived glycidyl ethers. preprints.org This reaction is instrumental in the diastereoselective synthesis of chroman-fused tetralins. preprints.org The process is initiated by the protonation of the epoxide oxygen by the acid catalyst, which enhances the electrophilicity of the epoxide carbons. The proximate aromatic ring then acts as a nucleophile, attacking one of the epoxide carbons to forge a new carbon-carbon bond and form a new ring. The regioselectivity of the ring-opening (i.e., which epoxide carbon is attacked) is influenced by electronic and steric factors, as well as the nature of the catalyst.

The general mechanism for this transformation can be outlined as follows:

Activation of the Epoxide: The Lewis or Brønsted acid catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack.

Intramolecular Attack: The tethered arene (aromatic ring) attacks the activated epoxide in an intramolecular fashion.

Rearomatization: A subsequent deprotonation step restores the aromaticity of the arene ring, yielding the cyclized product.

This methodology has been successfully applied in the synthesis of B-ring-modified analogues of (±)-brazilin, yielding the desired chroman-fused tetralins in good yields and with high diastereoselectivity. preprints.org

| Parameter | Description | Example/Observation |

|---|---|---|

| Catalyst | Brønsted or Lewis acids are used to activate the epoxide ring. | p-Toluenesulfonic acid (PTSA) is an effective catalyst for this transformation. preprints.org |

| Substrate | The molecule must contain both a glycidyl ether moiety and a tethered, nucleophilic aromatic ring. | 1-Tetralone-derived glycidyl ethers are suitable substrates. preprints.org |

| Product | The reaction leads to the formation of polycyclic systems containing a newly formed ring fused to the aromatic moiety. | Diastereoselective synthesis of chroman-fused tetralins has been achieved. preprints.org |

| Yield | The efficiency of the cyclization. | Yields ranging from 75-96% have been reported for the synthesis of chroman-fused tetralins. preprints.org |

Rearrangement reactions are fundamental in organic synthesis for altering the carbon skeleton of a molecule to produce a structural isomer of the original substrate. wikipedia.org These transformations can significantly increase molecular complexity in a single step. For substrates containing epoxide functionalities, such as derivatives of this compound, specific rearrangements can be strategically employed to access intricate and stereochemically rich architectures.

One of the most relevant rearrangements for 2,3-epoxy alcohols, which can be derived from glycidyl compounds, is the Payne rearrangement . This reaction involves the base-catalyzed isomerization of a 2,3-epoxy alcohol to its corresponding 1,2-epoxy alcohol isomer via an intramolecular nucleophilic attack. wikipedia.org The process is reversible and occurs with inversion of configuration at the carbon center being attacked. wikipedia.org

The general mechanism of the Payne rearrangement is as follows:

Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide.

Intramolecular Ring-Opening: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent epoxide carbon (C2). This opens the oxirane ring and forms a new epoxide at a different position.

Equilibrium: An equilibrium is established between the two isomeric epoxy alcohols. wikipedia.org

While the Payne rearrangement itself is an equilibrium, it can be driven towards a single product by trapping one of the isomers. This is often achieved by including a nucleophile in the reaction mixture that reacts preferentially with one of the epoxy alcohol isomers, thereby shifting the equilibrium according to the Curtin-Hammett principle. wikipedia.org This strategy is highly effective for synthesizing functionalized diols from a single epoxy alcohol precursor.

The strategic application of the Payne rearrangement and subsequent trapping has been demonstrated in the total synthesis of complex molecules. For example, a controlled Payne rearrangement has been utilized as a key step in an enantioselective total synthesis of (+)-exo-brevicomin. rsc.org In this synthesis, the isomerization of a primary cis-2,3-epoxy alcohol to a threo-1,2-epoxy alcohol was catalyzed by lithium chloride in an aprotic solvent. The resulting, more reactive terminal epoxide was then trapped in situ by a nucleophile to construct the target molecule. rsc.org

This type of rearrangement highlights how the epoxide group, a key feature of this compound, can be manipulated to migrate across a molecule, enabling the formation of new stereocenters and providing access to complex molecular architectures that would be challenging to synthesize through other means.

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Reaction Type | Base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. | Allows for the migration of an epoxide functional group along a carbon chain. |

| Stereochemistry | The intramolecular nucleophilic attack occurs with inversion of configuration at the attacked carbon center. | Provides stereochemical control and allows for the creation of new, defined stereocenters. |

| Conditions | Typically requires basic, protic conditions to facilitate the proton transfers. Aprotic conditions with certain catalysts (e.g., lithium salts) can also be used. rsc.orgwikipedia.org | The choice of conditions can influence the position of the equilibrium and the rate of rearrangement. |

| Synthetic Utility | Often used in tandem with a subsequent nucleophilic opening (trapping) of one of the epoxy isomers. | Enables the conversion of a single epoxy alcohol into a variety of functionalized diols with high regioselectivity and stereoselectivity. |

Polymerization and Copolymerization Dynamics

Ring-Opening Polymerization (ROP) Mechanisms

The ring-opening polymerization (ROP) of epoxides like GTS can proceed through different mechanistic pathways, primarily the activated monomer mechanism (AMM) and the active chain end (ACE) mechanism. The prevalence of one mechanism over the other is heavily influenced by the reaction conditions and the chemical species present.

In the activated monomer mechanism (AMM), the monomer itself becomes activated before reacting with the growing polymer chain. icm.edu.pl This typically occurs in the presence of a protic initiator, such as an alcohol, and an acid catalyst. The process begins with the protonation of the epoxide ring of the glycidyl (B131873) tosylate monomer, forming a highly reactive oxonium ion. This "activated monomer" then reacts with the hydroxyl group of the initiator or the growing polymer chain. icm.edu.plmdpi.com A key feature of the AMM is that after each propagation step, a proton is transferred, regenerating a hydroxyl-terminated chain end, and the next monomer is activated to continue the cycle. icm.edu.plradtech.org This mechanism is particularly relevant for the synthesis of poly(glycidyl tosylate) (PGTS) with controlled molecular weights and hydroxyl end-groups. icm.edu.plgoogle.com The synthesis often involves the slow addition of the GTS monomer to a solution containing the initiator and an acid catalyst, ensuring the catalyst remains in excess. google.com

In contrast to the AMM, the active chain end (ACE) mechanism involves a growing polymer chain with a reactive, cationic center at its end. mdpi.comresearchgate.net This active chain end directly attacks a neutral monomer, incorporating it into the polymer backbone and propagating the cationic site to the newly added unit. mdpi.comradtech.org The ACE mechanism is a more traditional form of chain-growth polymerization. mdpi.com Cationic ROP of epoxides can proceed via either the ACE or AMM pathway, and in some systems, both mechanisms can operate at the same time. researchgate.netmdpi.com The ACE mechanism is analogous to radical chain polymerization where the active center is at the end of the growing chain. radtech.org

The choice of initiator and catalyst system is paramount in controlling the architecture of the resulting polymer. wiley-vch.de

Initiators: In the context of AMM, alcohols containing one or more hydroxyl groups are used as initiators. google.comalfachemic.com The initiator determines the core structure of the polymer; for instance, using a diol like 1,4-butanediol (B3395766) results in a linear polymer with the initiator fragment at its center and hydroxyl groups at both ends. icm.edu.pl The ratio of monomer to initiator is a critical parameter for controlling the degree of polymerization. google.com

Catalysts: Acid catalysts are essential for activating the monomer in the AMM. Catalysts like triflic acid, sulfuric acid, and boron trifluoride etherate (BF₃·Et₂O) are effective. icm.edu.plgoogle.com The catalyst concentration influences the reaction rate and the final molecular weight of the polymer. icm.edu.pl For instance, in the polymerization of glycidyl nitrate (B79036) (a related energetic polymer synthesized from a tosyl derivative), the amount of BF₃·Et₂O catalyst was shown to affect the molecular mass of the resulting polymer. icm.edu.pl The use of specific catalyst systems, such as aluminum porphyrin initiators, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, indicative of a living polymerization. vt.edu

The interplay between the initiator and catalyst system dictates key polymer characteristics, as detailed in the table below.

| Initiator/Catalyst System | Resulting Polymer Architecture | Control Mechanism |

| Alcohol (e.g., diol) / Acid Catalyst (e.g., BF₃·Et₂O) | Linear, hydroxyl-terminated polymers | Activated Monomer Mechanism (AMM) |

| Aluminum Porphyrin | High molecular weight, narrow molecular weight distribution | Living Polymerization |

| Potassium / 18-crown-6 (B118740) ether | Moderate molecular weight poly(propylene oxide) | Anionic Ring-Opening Polymerization |

This table illustrates the influence of different initiator and catalyst systems on the resulting polymer architecture and the dominant control mechanism.

Copolymerization with Diverse Monomers

Glycidyl tosylate's reactivity makes it a valuable monomer for copolymerization, enabling the creation of functional polyethers with tailored properties.

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a random or statistical distribution of the monomer units. The copolymerization of substituted epoxides like glycidyl ethers with ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) is a key strategy for creating functional polyethers. acs.org

Block copolymerization involves the sequential polymerization of different monomers to create a polymer composed of distinct blocks of each monomer type. This technique is particularly useful for synthesizing amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) blocks.

Amphiphilic polyether-based block copolymers can be synthesized using living anionic ring-opening polymerization. rsc.org For example, a hydrophilic block of poly(ethylene oxide) (PEO) can be combined with a block of a functional poly(glycidyl ether). rsc.orgresearchgate.net These amphiphilic structures can self-assemble into micelles in aqueous solutions. uliege.be

| Copolymerization Type | Monomers | Resulting Copolymer Structure | Key Properties/Applications |

| Statistical Copolymerization | Glycidyl Tosylate, Ethylene Oxide, Propylene Oxide | Random or gradient distribution of monomer units | Tunable hydrophobicity, functional polyethers |

| Block Copolymerization | Glycidyl Tosylate, Ethylene Oxide | Distinct blocks of each monomer (e.g., PEO-b-PGTS) | Amphiphilic, forms micelles, precursor for functional materials |

This table summarizes the types of copolymerization involving glycidyl tosylate and related monomers, the resulting structures, and their key characteristics.

Functionalization of Polyether Backbones via Tosylate Moieties

The tosylate group of glycidyl 4-toluenesulfonate (GTS) serves as a highly effective leaving group, enabling the functionalization of polyether backbones through nucleophilic substitution reactions. This characteristic allows for the introduction of a wide array of functional groups onto the polymer, thereby tailoring its properties for specific applications. The reactivity of the epoxide ring in GTS provides a pathway for polymerization, while the tosylate moiety offers a site for subsequent modification. chemimpex.com

The process often involves the initial polymerization of a glycidyl monomer, such as allyl glycidyl ether (AGE), to form a polyether backbone with pendant functional groups. tsijournals.com These groups can then be selectively deprotected and reacted with various nucleophiles. This method of post-polymerization modification is advantageous as it allows for the creation of multifunctional polyethers that cannot be achieved through direct polymerization of correspondingly functionalized monomers due to potential mechanistic incompatibilities. tsijournals.comvulcanchem.com

For instance, a polyether backbone can be synthesized with allyl side groups. These allyl groups can then be modified. In one example, a urethane-functionalized polyether was treated with methyl iodide in methanol, leading to the quantitative formation of trimethylammonium groups. tsijournals.com This highlights the versatility of using protected glycidol (B123203) derivatives to create tailored polyether structures.

Another approach involves the use of protected glycidol monomers like ethoxyethyl glycidyl ether (EEGE). mdpi.com The polymerization of EEGE followed by the acidic deprotection of the acetal (B89532) groups yields a linear polyglycerol (LPG) with multiple hydroxyl groups. mdpi.com These hydroxyl groups on the flexible polyether backbone are readily available for a wide range of substitution reactions, permitting a high degree of functionalization. mdpi.com This strategy provides a modular platform for creating diverse polymer compositions and architectures. mdpi.com

The selection of nucleophiles for functionalization is vast and includes amines, alcohols, and thiols, each imparting different properties to the final polymer. This method has been successfully employed to attach various moieties, including those with biomedical relevance, such as peptides. For example, linear polyethylene (B3416737) glycol derivatives have been functionalized and subsequently conjugated to peptide sequences using different chemistries like copper-catalyzed azide-alkyne cycloaddition and thiol-ene reactions. researchgate.net

| Monomer | Functionalization Strategy | Resulting Functional Group | Reference |

| Allyl Glycidyl Ether (AGE) | Post-polymerization modification with methyl iodide | Trimethylammonium | tsijournals.com |

| Ethoxyethyl Glycidyl Ether (EEGE) | Acidic deprotection and subsequent substitution | Hydroxyl (for further reaction) | mdpi.com |

| This compound (GTS) | Nucleophilic substitution on the tosylate group | Various (amines, alcohols, thiols) | |

| Poly(ethylene glycol) derivative | Thiol-ene reaction | Peptide conjugate | researchgate.net |

Cross-linking and Network Formation

Utilization as Cross-linking Agents in Polymer Systems

This compound's unique bifunctional nature, possessing both a reactive epoxide ring and a good leaving group (tosylate), makes it a valuable compound in the formation of cross-linked polymer networks. chemimpex.com Cross-linking agents are molecules with two or more reactive ends that can chemically connect polymer chains, transforming linear polymers into a three-dimensional network. This structural change significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. specialchem.com

The epoxide group of GTS can undergo ring-opening reactions, initiated by various species, to form covalent bonds with functional groups on polymer backbones. This reactivity allows GTS to act as a cross-linker, bridging different polymer chains together. The introduction of these cross-links creates a more robust and rigid material compared to its non-cross-linked counterpart. specialchem.com This is a widely used strategy to improve the performance of polymeric materials for demanding applications. torvergata.it For example, GTS is noted for its role as a cross-linking agent in coatings, adhesives, and sealants, where it improves adhesion and flexibility. chemimpex.com

The effectiveness of a cross-linking agent is often dependent on the specific polymer system and the desired properties of the final material. In the context of glycidyl-based polymers, such as those derived from glycidyl azide (B81097) polymer (GAP), cross-linking is crucial for improving mechanical characteristics. researchgate.net Various cross-linking agents, including those with diisocyanate functionalities, are used to create these networks. specialchem.com The resulting cross-linked structure imparts enhanced durability and stability to the polymer matrix. specialchem.com

Thermal Cross-linking in the Presence of p-Toluenesulfonic Acid

Thermal initiation is a common method to induce cross-linking in polymer systems. In some cases, this process can be facilitated by the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). TsOH and its alkyl esters can act as thermally latent initiators for the ring-opening polymerization of monomers like benzoxazines. dntb.gov.ua While TsOH itself can initiate polymerization at relatively low temperatures, certain alkyl p-toluenesulfonates require elevated temperatures to thermally dissociate and generate the initiating species. dntb.gov.ua

In the context of glycidyl-containing polymers, p-toluenesulfonic acid can be generated as a photodecomposition product from certain photoinitiators, such as benzil (B1666583) monoxime toluenesulfonate (B8598656). This generated acid can then catalyze the cross-linking of polymers containing epoxide groups, like poly(glycidyl methacrylate) (PGMA). hanrimwon.com The cross-linking reaction is a cationic process initiated by the acid.

Furthermore, thermal treatment in the presence of specific solvents can also induce cross-linking in sulfonated aromatic polymers. For instance, sulfonated poly(ether ether ketone) (SPEEK) can be cross-linked by thermal treatment above 150°C in the presence of dimethylsulfoxide (DMSO). torvergata.it This process involves the formation of sulfone bridges between the polymer chains. torvergata.it While not directly involving GTS, this illustrates the principle of thermal cross-linking in polymers containing sulfonate groups. In some systems, a thermal acid generator can be employed, which releases an acid like p-toluenesulfonic acid upon heating to catalyze the cross-linking reaction. google.com

| Initiator/Catalyst | Polymer System | Cross-linking Condition | Mechanism | Reference |

| p-Toluenesulfonic acid (TsOH) | Benzoxazines | 60°C | Ring-opening polymerization | dntb.gov.ua |

| Benzil Monoxime Toluenesulfonate | Poly(glycidyl methacrylate) | UV irradiation followed by heating | Cationic cross-linking by photogenerated TsOH | hanrimwon.com |

| Thermal Acid Generator | General polymer with reactive groups | 100°C to 400°C | Release of acid (e.g., TsOH) to catalyze reaction | google.com |

| Dimethylsulfoxide (DMSO) | Sulfonated poly(ether ether ketone) | >150°C | Formation of sulfone bridges | torvergata.it |

Structure-Property Correlation in Cross-linked Glycidyl-based Polymers

The physical and mechanical properties of cross-linked polymers are intrinsically linked to the structure of the resulting network. Key parameters that define this structure include the cross-link density (the number of cross-links per unit volume) and the molecular weight between cross-links (Mc). researchgate.net Generally, a higher cross-link density leads to a more rigid material with increased tensile strength, hardness, and a higher glass transition temperature (Tg), but often at the expense of reduced elongation at break. researchgate.net

In studies involving glycidyl azide polymer (GAP), a common energetic binder, the influence of the cross-linking network on mechanical properties is significant. For instance, in GAP-based binders cross-linked with diisocyanates, increasing the NCO/OH molar ratio (which influences the extent of cross-linking) leads to a higher gel fraction and a progressive increase in Tg. scielo.brjatm.com.br This is attributed to the formation of a more extensive and heterogeneous network. jatm.com.br

The architecture of the prepolymer also plays a crucial role. Research on multi-armed GAP binders has shown that increasing the number of arms on the initiator molecule leads to higher cross-link densities. researchgate.net This, in turn, results in improved creep resistance and tensile strength. researchgate.net A linear correlation has been observed between tensile strength and cross-link density, while elongation at break often follows a power-law relationship. researchgate.net

The introduction of plasticizers can modify these relationships. For example, the effectiveness of a plasticizer like N-butyl-N-(2-nitroxy-ethyl) nitramine (Bu-NENA) in GAP binders varies with the network structure. researchgate.net More densely cross-linked networks can exhibit resistance to plasticizer percolation, diminishing the plasticizer's effect. researchgate.net

Computational studies and experimental analyses using techniques like dynamic mechanical analysis (DMA) and low-field nuclear magnetic resonance (LF-NMR) are employed to quantitatively understand these structure-property relationships. researchgate.netresearchgate.net These studies help in designing cross-linked polymer networks with tailored physical properties for specific applications. acs.org

| Parameter Varied | Effect on Cross-link Density | Effect on Tensile Strength | Effect on Elongation at Break | Reference |

| Increased NCO/OH ratio (GAP/TDI) | Increase | Increase | Decrease | scielo.brjatm.com.br |

| Increased number of initiator arms (GAP) | Increase | Increase | Decrease | researchgate.net |

| Addition of PCL to HTPE binder | Increase | Increase | Not specified | researchgate.net |

| Addition of plasticizer (Bu-NENA) to GAP | No direct effect | Generally decreases | Generally increases | researchgate.net |

Applications in Advanced Materials Science and Engineering

Epoxy Resins and Performance Enhancement

Glycidyl (B131873) 4-toluenesulfonate is recognized for its utility as a modifier for epoxy resins, contributing to improved performance characteristics that are critical for demanding applications in industries such as aerospace and automotive. chemimpex.com The incorporation of GTS into epoxy formulations can lead to enhancements in mechanical strength, thermal stability, and adhesion. chemimpex.com

The addition of modifiers to epoxy resins is a common strategy to enhance their inherent properties. mdpi.commdpi.com While epoxy resins are known for their excellent adhesion, chemical resistance, and electrical insulation, they can also be brittle and have limited resistance to cracking. mdpi.compageplace.de The introduction of compounds like Glycidyl 4-toluenesulfonate can serve to improve these characteristics. chemimpex.com As a reactive monomer, GTS can be integrated into the polymer matrix, contributing to a more robust and thermally stable three-dimensional network. chemimpex.compageplace.de The tosylate group within the GTS molecule can facilitate various chemical reactions, leading to a modified polymer structure with enhanced properties. Research on other epoxy modifiers has shown that even small additions of specific additives can significantly increase fracture toughness with minimal negative impact on other key properties like flexural modulus and glass transition temperature. mdpi.com

Table 1: Effects of Modifiers on Epoxy Resin Properties

| Modifier Type | Effect on Mechanical Properties | Effect on Thermal Stability | Reference |

| Hyperbranched Polymer (HBP) | Significant increase in fracture toughness, ~30% reduction in flexural modulus and stress. | ~10% decrease in glass transition temperature (Tg). | mdpi.com |

| Thermoplastic Modifier (PEI) | Strong increase in fracture toughness at highest content. | Morphology and thermal properties were characterized. | mdpi.com |

| Low-Viscosity Additives | Improved toughness with minimal effect on flexural modulus and Tg. | Glass transition temperature dropped moderately (5% to 11%). | mdpi.com |

This table presents generalized findings on epoxy resin modification and is not specific to this compound.

Adhesion and flexibility are crucial properties for composite materials, particularly in applications where components are subjected to mechanical stress and environmental factors. chemimpex.comresearchgate.net this compound is noted for its ability to improve these characteristics in composite materials. chemimpex.com Its compatibility with various substrates and its capacity to act as a cross-linking agent contribute to stronger and more durable bonds between the resin matrix and reinforcing fibers. chemimpex.com The unique structure of GTS allows for the introduction of reactive sites that can enhance the interfacial adhesion within the composite structure. chemimpex.com

Improved adhesion in composite assemblies can be achieved by incorporating an adhesion-promoting layer at the interface between the uncured composite material and a surface finish. google.com This layer can contain a cure-accelerating agent to enhance bonding. google.com While not directly mentioning GTS, this principle highlights the importance of interfacial chemistry in composite performance, an area where a reactive molecule like GTS could be beneficial. chemimpex.com

The formulation of high-performance adhesives and sealants often relies on the unique properties of epoxy resins, such as their strong bonding capabilities. chemimpex.compageplace.de this compound is utilized in formulating such adhesives, where it contributes to creating strong bonds across various substrates. chemimpex.com Its role as a cross-linking agent is key in developing the robust, three-dimensional network structure characteristic of high-performance thermosetting adhesives. chemimpex.compageplace.de

The versatility of epoxy chemistry allows for the development of adhesives with a wide range of properties, from extreme flexibility to high strength and hardness. pageplace.de The incorporation of GTS can be tailored to achieve specific performance characteristics required for demanding applications in sectors like construction and automotive. chemimpex.com In the context of sealants, polythiol-based formulations have been improved by the addition of glycidyl trialkyloxysilanes to enhance adhesion. google.com This demonstrates a broader principle of using reactive glycidyl compounds to improve sealant properties.

Specialty Polymers and Functional Coatings

Beyond its use in epoxy resin modification, this compound serves as a valuable monomer and reagent in the synthesis of a variety of specialty polymers and functional coatings. chemimpex.comgoogle.com Its reactive nature allows for the creation of polymers with tailored properties for diverse industrial applications. chemimpex.com

This compound is a precursor for synthesizing other polymers through substitution reactions. google.com The p-toluenesulfonate group is an excellent leaving group, which allows for its easy replacement by various nucleophilic agents. google.com This property makes poly(glycidyl p-toluenesulfonate) (PGTS) an excellent starting material for producing energetic, explosive, and photosensitive polymers by substituting the tosylate groups with other functional groups. google.com For example, PGTS can be used to synthesize glycidyl azide (B81097) polymer (GAP), a well-known energetic polymer, by reacting it with an azide source. mdpi.com

The polymerization of glycidyl ethers, including GTS, can lead to the formation of polyether network architectures with a range of applications, including in the biomedical field due to the protein-resistant nature of polyether motifs. google.comacs.org The ability to create copolymers with other glycidyl ethers allows for the fine-tuning of material properties such as the glass transition temperature and mechanical characteristics. google.com

UV-curable coatings and inks are a significant area of materials science, offering rapid, energy-efficient, and environmentally friendly curing processes. daneshyari.comradtech.org These formulations typically consist of monomers, oligomers, and photoinitiators that polymerize upon exposure to UV light. daneshyari.com While the direct use of this compound in UV-curable formulations is not extensively detailed in the provided search results, the chemistry involved in creating UV-curable resins often involves functional groups that are present in or can be derived from GTS.

For instance, the synthesis of some UV-curable resins involves the use of p-toluenesulfonic acid (pTSA) as a catalyst. daneshyari.comradtech.orgresearchgate.net In one process to create a UV-curable unsaturated polyester (B1180765) resin, p-toluenesulfonic acid is used as a catalyst in one of the reaction steps. google.comgoogle.com This highlights the relevance of the tosyl group's chemistry in the broader field of UV-curable materials. Furthermore, the development of UV-curable glycidyl carbamate (B1207046) resins, which combine the properties of urethanes and epoxies, demonstrates the versatility of glycidyl compounds in this application area. daneshyari.comradtech.org The epoxy group can be reacted with acrylic acid to introduce acrylate (B77674) functionality, which is then capable of UV-induced polymerization. radtech.org

Surface Modification for Improved Adhesion and Compatibility

This compound is a versatile reagent employed in the surface modification of various materials to enhance adhesion and compatibility. chemimpex.com Its utility stems from the highly reactive epoxide (glycidyl) group and the excellent leaving group characteristics of the tosylate moiety. This dual functionality allows it to chemically bond with a wide range of surfaces, introducing reactive sites for subsequent grafting or cross-linking, thereby improving the interfacial properties between dissimilar materials. chemimpex.com This is particularly crucial in the manufacturing of high-performance composites, electronics, and advanced textiles. chemimpex.com

The modification process typically involves the reaction of the glycidyl group with functional groups present on a material's surface, such as hydroxyl (-OH) or amine (-NH2) groups. This covalent linkage anchors the molecule to the substrate. The attached tosylate group can then be substituted by other functional molecules or serve as an initiator for surface-initiated polymerization, creating a brush-like polymer layer on the surface. This layer can be tailored to improve wetting, chemical resistance, and, most importantly, adhesion to a matrix material. dokumen.pub

Detailed research findings have demonstrated the effectiveness of glycidyl-functionalized modifiers in enhancing the mechanical properties of fiber-reinforced composites. For instance, in the modification of aramid fibers (AFs), which are known for their high strength but poor adhesion to polymer matrices due to their chemically inert surfaces, the application of glycidyl-containing compounds has shown significant improvements. researchgate.net A study involving the grafting of glycidyl-polyhedral oligomeric silsesquioxane (glycidyl-POSS) onto aramid fibers resulted in a notable increase in interfacial shear strength (IFSS). The IFSS, a measure of the adhesion between the fiber and the matrix, increased by 62.55% to 26.22 MPa. researchgate.net This enhancement is attributed to the formation of a robust covalent interface between the fiber and the epoxy matrix, facilitated by the glycidyl groups. researchgate.net

The table below summarizes the impact of surface modification using a glycidyl-containing compound on the mechanical properties of aramid fibers.

| Property | Unmodified Aramid Fiber | Modified Aramid Fiber (5 wt% Glycidyl POSS) | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (cN·dtex⁻¹) | 23.8 | 25.8 | 8.4% |

| Interfacial Shear Strength (IFSS) (MPa) | 16.13 | 26.22 | 62.55% |

Data sourced from a study on aramid fiber modification. researchgate.net

This ability to transform chemically inert surfaces into reactive platforms makes this compound and related glycidyl esters valuable tools in materials science, enabling the development of advanced composites with superior durability and performance for the aerospace and automotive industries. chemimpex.com

Biomaterials and Pharmaceutical Applications

Role in Drug Formulation and Controlled-Release Systems

In the pharmaceutical sector, this compound serves as a key building block and modifying agent in the development of advanced drug delivery systems. chemimpex.com Its primary role is in the synthesis and functionalization of polymers used to create controlled-release formulations. chemimpex.com Controlled-release systems are designed to deliver a therapeutic agent at a predetermined rate over an extended period, which helps maintain consistent drug levels in the bloodstream, reduce side effects, and improve patient compliance. ijrpr.com

The reactivity of this compound's epoxide ring is central to its function. It can be used to synthesize or cross-link polymer matrices that encapsulate an active pharmaceutical ingredient (API). The drug is then released through various mechanisms, primarily diffusion through the polymer matrix or erosion of the matrix itself. ijrpr.com By reacting this compound with polymers possessing nucleophilic groups (e.g., hydroxyl, amine, or carboxyl groups), formulators can create a three-dimensional network. The density of this network, or the degree of cross-linking, can be precisely controlled to modulate the drug's diffusion rate. A more densely cross-linked matrix will slow the release of the encapsulated drug.

The main mechanisms governing drug release from polymeric systems are summarized below.

| Release Mechanism | Description | Role of Polymer Chemistry |

|---|---|---|

| Diffusion-Controlled (Matrix) | The drug is uniformly distributed within a polymer matrix and gradually diffuses out as surrounding fluid penetrates the system. ijrpr.com | Polymer network density, hydrophilicity, and tortuosity dictate the diffusion rate. Reagents like this compound can modify these properties. |

| Diffusion-Controlled (Reservoir) | The drug core is surrounded by a rate-controlling polymer membrane through which the drug must diffuse. ijrpr.com | The thickness and permeability of the membrane, which can be synthesized using functional monomers, control the release kinetics. |

| Dissolution-Controlled | The drug is released as the polymer matrix slowly dissolves or erodes in bodily fluids. ijrpr.com | The polymer's chemical structure (e.g., presence of hydrolyzable ester bonds) determines the dissolution rate. |

| Swelling-Controlled | The drug is dispersed in a polymer that swells upon contact with fluid, leading to drug release through diffusion from the swollen matrix. nih.gov | The swelling behavior is dependent on the polymer's hydrophilicity and cross-link density. |

This compound is also used in the synthesis of functional copolymers for drug delivery. For instance, it can be copolymerized with other monomers to create amphiphilic block copolymers that self-assemble into micelles or nanoparticles. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The reactive glycidyl moiety can also be preserved as a pendant group on the polymer backbone, allowing for the post-polymerization attachment of targeting ligands (e.g., antibodies or peptides) to direct the drug carrier to specific cells or tissues.

Synthesis of Polyglycerol-based Architectures for Biomedical Uses

Polyglycerols (PGs) are a class of polyether polymers that have garnered significant attention for biomedical applications due to their high water solubility, excellent biocompatibility, non-toxicity, and multivalent nature, which allows for extensive functionalization. mdpi.comnih.gov These polymers are structural analogs of poly(ethylene glycol) (PEG) but offer the advantage of a hydroxyl group on each repeating unit, providing numerous sites for modification. researchgate.net this compound, as a reactive derivative of glycidol (B123203), is an important compound in the context of synthesizing these advanced polymer architectures.

The synthesis of polyglycerols is primarily achieved through the ring-opening polymerization of glycidol or its protected derivatives. acs.org Direct polymerization of glycidol typically leads to hyperbranched polyglycerols (HPGs) due to the presence of the hydroxyl group that can act as an initiation site. To create well-defined linear polyglycerols (LPGs), a protected form of glycidol is required, where the hydroxyl group is temporarily blocked. researchgate.netacs.org

While p-toluenesulfonic acid is used as a catalyst to produce the common protected monomer ethoxyethyl glycidyl ether (EEGE), this compound itself can be used as a highly efficient initiator for the polymerization of glycidol derivatives due to the tosylate's nature as a superior leaving group. mdpi.comnih.gov This allows for the creation of well-defined polymer chains with a specific initiating group. The epoxide ring of this compound can open to start the polymerization process, incorporating the toluenesulfonate (B8598656) functionality at the chain end, which can be further modified.

The table below lists common protected glycidol monomers used to synthesize linear polyglycerols, which possess distinct advantages for biomedical use. acs.orgresearchgate.net

| Monomer | Abbreviation | Key Features |

|---|---|---|

| Ethoxyethyl glycidyl ether | EEGE | Most frequently used; deprotection occurs under mild acidic conditions. acs.org |

| tert-Butyl glycidyl ether | tBGE | Commercially available; requires stronger acidic conditions for deprotection. researchgate.net |

| Allyl glycidyl ether | AGE | Commercially available; deprotection allows for subsequent "click" chemistry on the allyl group. researchgate.net |

| Trimethylsilyl glycidyl ether | TMSGE | Leads to linear polyglycerols after deprotection. acs.org |

The resulting polyglycerol architectures, whether linear or hyperbranched, serve as versatile platforms for various biomedical applications, including drug delivery systems, protein conjugation, and the surface modification of medical devices to improve their biocompatibility. nih.gov

Investigating Degradable Polymer Systems for Biological Applications

The development of biodegradable polymers is essential for many biological applications, such as temporary implants, tissue engineering scaffolds, and controlled-release drug delivery systems, as they are designed to degrade into non-toxic products that can be safely eliminated by the body after fulfilling their function. upertis.ac.idresearchgate.net this compound is a valuable chemical tool for synthesizing and modifying polymers to incorporate degradable linkages.

The biodegradability of a polymer is determined by its chemical structure, particularly the presence of hydrolytically or enzymatically labile bonds within the polymer backbone. nih.gov Aliphatic polyesters, such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(caprolactone) (PCL), are the most widely studied class of biodegradable polymers, as their ester linkages are susceptible to hydrolysis. nih.gov

This compound can be used to construct degradable polymer systems in several ways. As an ester of glycidol and p-toluenesulfonic acid, it contains an ester linkage that can be incorporated into a polymer backbone. More significantly, its reactive epoxide group can participate in ring-opening copolymerizations with cyclic esters like lactide or caprolactone. This introduces ether linkages into the polyester backbone, creating poly(ester-ether) copolymers. The presence of these ether groups can alter the polymer's properties, such as its hydrophilicity and degradation rate. Increased hydrophilicity generally leads to faster water uptake and accelerated hydrolytic degradation.

The table below highlights common biodegradable polymers and their key characteristics relevant to biological applications.

| Polymer | Abbreviation | Degradation Mechanism | Common Applications |

|---|---|---|---|

| Poly(lactic acid) | PLA | Hydrolysis of ester bonds | Sutures, orthopedic implants, drug delivery. nih.gov |

| Poly(glycolic acid) | PGA | Hydrolysis of ester bonds | Sutures, tissue engineering scaffolds. nih.gov |

| Poly(lactic-co-glycolic acid) | PLGA | Hydrolysis of ester bonds | Controlled drug delivery, tissue engineering. nih.gov |

| Poly(caprolactone) | PCL | Hydrolysis of ester bonds (slower than PLA/PGA) | Long-term implants, drug delivery. nih.gov |

| Polyglycerol esters | N/A | Hydrolysis of ester bonds | Drug delivery, biocompatible surfactants. nih.gov |

Through the strategic use of versatile building blocks like this compound, researchers can engineer novel polymer systems with precisely controlled degradation kinetics and mechanical properties tailored for advanced biological applications.

Analytical Chemistry Methodologies for Characterization and Quantification

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of Glycidyl (B131873) 4-toluenesulfonate. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are utilized to confirm the molecule's composition and connectivity. pitt.eduomicsonline.orgfrontiersin.orgipb.pt

In ¹H NMR analysis, the chemical shifts of the protons provide definitive evidence for the presence of the key structural motifs: the epoxide ring and the tosyl group. The protons of the epoxide ring typically appear in a distinct region of the spectrum, while the aromatic protons of the p-toluenesulfonate group resonate further downfield. For instance, the epoxide protons are generally observed at chemical shifts between δ 3.1 and 3.4 ppm, and the aromatic protons of the tosyl group appear in the range of δ 7.7 to 7.9 ppm. ¹³C NMR complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton. uni-mainz.de

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) |

| Epoxide Protons | 3.1 - 3.4 |

| Tosyl Aromatic Protons | 7.7 - 7.9 |

This table presents typical ¹H NMR chemical shift ranges for the key protons in Glycidyl 4-toluenesulfonate, which are crucial for its structural verification.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation. azooptics.comresearchgate.netresearchgate.netnsf.govmdpi.com The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. azooptics.com This technique serves as a rapid and effective method for confirming the presence of the critical sulfonate and epoxide moieties.

Key diagnostic peaks in the FTIR spectrum include strong stretching vibrations for the sulfonate (S=O) group and the characteristic stretching of the carbon-oxygen-carbon (C-O-C) bond in the epoxide ring. The sulfonate group's symmetric and asymmetric S=O stretches are typically found in the 1350–1300 cm⁻¹ region, while the epoxide C-O-C stretch is observed between 1250–950 cm⁻¹.

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |

| Sulfonate (S=O stretch) | 1350 - 1300 |

| Epoxide (C-O-C stretch) | 1250 - 950 |

This table highlights the principal FTIR absorption bands used to identify the sulfonate and epoxide functional groups in this compound.

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable analytical method for assessing the purity of this compound and monitoring for potential degradation. wepub.orgtechnologynetworks.comoecd.org The technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. wepub.org The p-toluenesulfonate (tosyl) group contains an aromatic ring, which is a strong chromophore that absorbs UV light at a characteristic wavelength.

This property allows for the quantitative analysis of the compound based on the Beer-Lambert law. wepub.org The maximum absorbance (λmax) for the tosyl group is found at approximately 270 nm. Monitoring this absorbance peak can be used to assess the purity of a sample or to detect photodegradation, where a change in the absorbance profile might indicate the formation of impurities.

Chromatographic Separation and Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity, particularly its enantiomeric composition.

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers ((R) and (S)). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. researchgate.netamericanpharmaceuticalreview.comijrpr.comamazonaws.com

This technique is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively. chemicalbook.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. ijrpr.comsigmaaldrich.com The development and validation of chiral HPLC methods are specifically noted as an application area for this compound, underscoring the importance of this analytical technique. chemicalbook.com

While this compound is a small molecule, it serves as a monomer for the synthesis of polymers, such as Poly(glycidyl tosylate) (PGT). unipi.it Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing these resulting polymers. lcms.czlcms.czsepscience.comresearchgate.netsepscience.com

GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. sepscience.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. unipi.it For example, GPC analysis of a PGT sample showed a number-average molecular weight (Mn) of 2300 g/mol , a weight-average molecular weight (Mw) of 3200 g/mol , and a polydispersity of 1.4. unipi.it

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 2300 g/mol |

| Weight-Average Molecular Weight (Mw) | 3200 g/mol |

| Polydispersity (PDI) | 1.4 |

This table presents example GPC data for Poly(glycidyl tosylate), the polymer synthesized from this compound, illustrating the type of information obtained from this analysis. unipi.it

Ultra-High Performance Liquid Chromatography (UHPLC) for Bioanalytical Applications

Ultra-High Performance Liquid Chromatography (UHPLC) is a critical technique for the analysis of this compound, often referred to as glycidyl tosylate, particularly in bioanalytical contexts within the pharmaceutical industry. Its primary application is in the detection and quantification of the compound as a potential genotoxic impurity (GTI) in drug substances and products. Regulatory agencies require that impurities be closely monitored throughout the drug development lifecycle to ensure product quality, safety, and efficacy. lcms.cz

The high resolution and sensitivity of UHPLC, especially when coupled with mass spectrometry (MS), make it ideal for detecting trace levels of reactive compounds like this compound. lcms.cz Bioanalytical methods are developed and validated according to strict guidelines to ensure the reliability of the results. ich.org A full validation process for a bioanalytical method typically assesses specificity, selectivity, calibration curve, range, accuracy, precision, and stability. ich.org

In a typical UHPLC-MS/MS method for analyzing tosylate impurities, a rapid gradient separation can be achieved in minutes. lcms.cz The mass spectrometer is often operated in a selected ion recording (SIR) mode to maximize sensitivity for the target analyte. lcms.cz Online extraction and column-switching techniques can be integrated into the workflow to automate sample clean-up and analysis, reducing manual intervention and improving throughput, which is crucial in drug discovery and development settings. researchgate.net While direct bioanalysis in biological fluids like plasma or serum is less common for this compound, the principles would involve similar high-sensitivity LC-MS/MS approaches, often requiring derivatization to enhance detection. researchgate.netscience.gov

The table below outlines typical parameters for a UHPLC method for analyzing related sulfonate ester impurities, which would be applicable for this compound.

| Parameter | Description | Reference |

|---|---|---|

| System | ACQUITY UPLC System | lcms.cz |

| Detector | ACQUITY UPLC PDA Detector and SQ Mass Detector | lcms.cz |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | lcms.cz |

| Mobile Phase | Gradient using water and methanol | lcms.cz |

| Gradient | 5-minute gradient from 10% to 98% methanol | lcms.cz |

| Analysis Goal | Separation and quantification of genotoxic impurities with high resolution and sensitivity. | lcms.cz |

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the thermal properties of materials containing this compound, which is frequently used as a monomer or modifier in epoxy resins and other polymers. chemimpex.com These methods measure changes in the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions and curing behavior of polymer systems involving glycidyl ethers. google.comscispace.com The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. qualitest.ae For polymers, DSC is used to determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of reactions like polymerization or curing. google.comqualitest.ae

In the context of this compound, DSC is instrumental in studying the curing kinetics of epoxy resins. chemimpex.comiccm-central.org The curing process is an exothermic reaction, which appears as a peak in the DSC thermogram. iccm-central.orgscielo.br By analyzing this peak, researchers can determine the onset temperature of the cure, the peak temperature, and the total heat evolved (enthalpy of cure, ΔH). scielo.br This information is vital for optimizing curing cycles in industrial applications. iccm-central.org Isothermal DSC experiments, where the temperature is held constant, can be used to study the rate of cure and determine kinetic parameters such as the order of reaction and activation energy. scielo.br

Furthermore, DSC is used to characterize the final cured polymer network. The glass transition temperature (Tg) is a critical parameter that indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. google.comtainstruments.com The Tg is influenced by the chemical structure and crosslink density of the polymer network, providing insights into the extent of the cure and the final properties of the material. google.com

The following table summarizes the type of data obtained from DSC analysis of glycidyl-based epoxy systems.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Temperature at which the amorphous regions of a polymer transition from a glassy to a rubbery state. | Indicates the upper service temperature of the material and provides insight into the crosslink density and cure state. | google.commdpi.com |

| Curing Exotherm (Peak) | An exothermic peak on the DSC curve representing the heat released during the polymerization/crosslinking reaction. | Defines the temperature range over which the curing reaction occurs. | iccm-central.orgscielo.br |

| Enthalpy of Cure (ΔH) | The total heat evolved during the curing reaction, calculated from the area under the exothermic peak. | Quantifies the extent of the reaction; can be used to monitor the degree of cure. | scielo.br |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is primarily used to evaluate the thermal stability and decomposition profile of materials. researchgate.net For polymers derived from or containing this compound, TGA provides crucial data on the temperatures at which the material begins to degrade, the rate of decomposition, and the amount of residual char at high temperatures. chemimpex.comgoogle.com

A TGA experiment produces a thermogram plotting percent weight loss against temperature. From this curve, key parameters can be determined, such as the onset temperature of decomposition (often defined as the temperature at 5% weight loss, T5%) and the temperature of maximum decomposition rate (Tmax), which is identified from the peak of the derivative TGA (DTG) curve. mdpi.comresearchgate.net The thermal stability of a polymer is a critical factor for its application, especially in industries like aerospace and electronics where materials are exposed to high operating temperatures. chemimpex.com

Studies on polymers containing glycidyl groups, such as poly(glycidyl methacrylate), show that TGA can reveal multi-stage decomposition patterns. researchgate.net The thermal degradation mechanism, whether through depolymerization or chain scission, can also be inferred from the TGA data. researchgate.net The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. mdpi.com

The data table below presents typical measurements derived from TGA for assessing the thermal stability of glycidyl-based polymers.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Onset Decomposition Temperature (T-onset) | The temperature at which significant thermal degradation and mass loss begin. Often reported as the temperature at 2% or 5% mass loss. | A primary indicator of the thermal stability of the material. | mdpi.comresearchgate.net |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak in the derivative (DTG) curve. | Identifies the most rapid stage of decomposition. Multiple peaks indicate a multi-stage degradation process. | mdpi.comresearchgate.net |

| Char Yield | The percentage of material remaining at the end of the analysis at a high temperature. | Indicates the amount of non-volatile carbonaceous residue formed, which can be related to flame retardancy. | researchgate.net |

Environmental Impact and Safety Considerations in Research Settings

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of Glycidyl (B131873) 4-toluenesulfonate are dictated by the chemical reactivity of its two primary functional groups: the epoxide ring and the tosylate group.

Direct studies on the biodegradation of Glycidyl 4-toluenesulfonate are not extensively documented in publicly available literature. However, research on structurally related compounds, such as glycidol (B123203) and glycidyl nitrate (B79036), provides insight into potential microbial degradation pathways. The epoxide rings of glycidol and glycidyl nitrate are unstable in aqueous solutions and can be opened to form other compounds. researchgate.netnih.gov This transformation process is reported to be accelerated by microbial activity. researchgate.netnih.gov For instance, in waste streams containing glycerol (B35011) trinitrate, the resulting epoxides, glycidol and glycidyl nitrate, undergo ring-opening to form glycerol 1-mononitrate and glycerol, a process enhanced by microbes. researchgate.netnih.gov Given that this compound also possesses a reactive epoxide ring, it is plausible that similar microbially-mediated ring-opening reactions could be a key step in its biodegradation.

Hydrolysis represents a significant degradation pathway for this compound. The compound is susceptible to hydrolysis at both the epoxide ring and the tosylate ester linkage. The epoxide ring can undergo hydrolysis, particularly under acidic conditions, to form a diol. google.com The tosylate group can also be hydrolyzed, yielding 4-toluenesulfonic acid and glycidol derivatives.

Photolysis, or degradation by light, is another potential environmental fate. Compounds containing a tosyl group can be sensitive to light. For example, non-ionic photoacid generators like 2-nitrobenzyl esters of sulfonic acids undergo photolysis to generate sulfonic acids upon irradiation. oup.com While specific photolysis studies on this compound are not detailed, the presence of the 4-methylbenzenesulfonate (B104242) chromophore suggests a potential for photodegradation. nih.gov

The movement of this compound in soil and aquatic environments would be influenced by its adsorption and desorption characteristics. The molecule contains both a relatively nonpolar aromatic tosyl group and a polar epoxide functional group. This amphiphilic nature suggests it could interact with various environmental matrices. The hydrophobic portion may adsorb to organic matter in soil and sediment, similar to other petrochemical compounds. ncsu.edu Conversely, the more polar functionalities could increase its mobility in water. Studies on other organic compounds show that adsorption onto surfaces like activated carbon is a complex process influenced by the specific chemical structure. ncsu.edu The leaching potential would depend on the balance between its water solubility and its tendency to adsorb to soil particles.

Toxicological Research Perspectives

Toxicological research investigates the potential hazards of chemical compounds. For this compound, studies and safety data indicate potential for irritation and genetic toxicity.

Toxicological data from safety assessments consistently identify this compound as an irritant and a harmful substance upon exposure. tcichemicals.comlgcstandards.com It is classified as causing skin irritation and serious eye irritation. tcichemicals.comlgcstandards.com Contact with eyes may lead to redness, burning, and potentially irreversible damage. lgcstandards.com Skin contact can result in irritation, itching, rashes, and may cause an allergic skin reaction. lgcstandards.comsigmaaldrich.com Furthermore, the compound is considered harmful if swallowed, inhaled, or in contact with the skin. tcichemicals.com

| Exposure Route | Observed Effect in Research Settings | Reference |

|---|---|---|

| Skin Contact | Causes skin irritation; may cause an allergic skin reaction. | tcichemicals.comlgcstandards.com |

| Eye Contact | Causes serious eye irritation; may cause irreversible damage. | tcichemicals.comlgcstandards.com |

| Ingestion | Harmful if swallowed; may cause gastrointestinal irritation. | tcichemicals.comlgcstandards.com |

| Inhalation | Harmful if inhaled. | tcichemicals.com |

A significant finding from toxicological research is the potential for this compound to cause genetic damage. It is widely suspected of causing genetic defects. tcichemicals.comlgcstandards.comsdsmanager.com This suspicion is supported by in vitro studies. Research has indicated that this compound induced mutagenic effects in Salmonella typhimurium strains, which is a standard bacterial reverse mutation assay (Ames test) used to detect mutagens.

The genotoxicity of related glycidyl compounds further supports these concerns. Glycidol, a structural analog, has been shown to cause base-pair substitutions in the Ames test. researchgate.netnih.gov Further studies in genetically modified mouse models have investigated the carcinogenic potential of glycidol. nih.gov The standard Ames test is typically conducted in the presence and absence of a metabolic activation system (S9 mix) to determine if the compound or its metabolites are responsible for the mutagenic effects. acs.org

| Study Type | Model System | Finding | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Induced mutagenic effects. | |